molecular formula C24H23NO3 B584166 Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate CAS No. 1796929-66-2

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate

Cat. No.: B584166
CAS No.: 1796929-66-2
M. Wt: 373.452
InChI Key: HTRZPJGCFQSYFX-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields, including organic synthesis, materials science, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate typically involves the reaction of carbazole derivatives with tert-butyl and phenylmethoxy groups under specific reaction conditions. One common method involves the use of tert-butyl hypochlorite and triethylamine as reagents to introduce the tert-butyl group, followed by the reaction with phenylmethoxy groups to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    3,6-Di-tert-butylcarbazole: Another carbazole derivative with similar structural features.

    Phenylmethoxycarbazole: A compound with a similar phenylmethoxy group but lacking the tert-butyl group.

Uniqueness: Tert-butyl 3-phenylmethoxycarbazole-9-carboxylate is unique due to the presence of both tert-butyl and phenylmethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-phenylmethoxycarbazole-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-24(2,3)28-23(26)25-21-12-8-7-11-19(21)20-15-18(13-14-22(20)25)27-16-17-9-5-4-6-10-17/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRZPJGCFQSYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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